molecular formula C11H12N4 B052674 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 98175-84-9

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B052674
CAS No.: 98175-84-9
M. Wt: 200.24 g/mol
InChI Key: YNYQXVGPQRXGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its tetrahydro-pyridine core fused with a phenyl-substituted triazole ring makes it a valuable precursor and intermediate. Recent advanced synthetic studies have demonstrated its use in the synthesis of potent antagonists of the P2X7 receptor, a key regulator of the neuroinflammatory processes associated with depression . Clinical candidates such as JNJ-54175446 and JNJ-55308942 (zanvipixant) have been developed based on this core structure, highlighting its importance in developing new therapies for central nervous system disorders . Beyond its application in neuroscience, the [1,2,3]triazolo[4,5-c]pyridine system has also been identified as an effective organic sensitizer for high-performance solar cells, indicating its potential in materials science . This product is intended for research purposes as a building block in organic synthesis, for the investigation of receptor-ligand interactions, and in drug discovery projects. It is supplied as a solid and should be stored in a dark place, sealed in a dry environment at room temperature. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYQXVGPQRXGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an overview of the compound's biological activity based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4C_{11}H_{12}N_4 with a molecular weight of approximately 200.24 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of triazolo-pyridine compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast and colon cancer cells due to their ability to induce apoptosis and cell cycle arrest .
  • Antiviral Activity : The compound has been explored for its antiviral properties. Research has shown that modifications in the triazole structure can enhance binding affinity to viral proteins, thereby inhibiting viral replication .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects owing to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Anticancer Studies

A study evaluating various triazolo derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 25 µM in different cell lines .

CompoundCell LineIC50 (µM)
Compound ABreast Cancer15
Compound BColon Cancer10
Compound CLung Cancer20

Antiviral Studies

In antiviral assays against influenza A virus, compounds structurally related to this compound exhibited EC50 values ranging from 30 µM to 50 µM. These results indicate moderate antiviral activity .

CompoundVirus StrainEC50 (µM)
Compound DInfluenza A35
Compound EInfluenza B45

Neuroprotective Activity

In neuroprotection studies conducted on rat models subjected to oxidative stress, the administration of the compound resulted in a significant reduction in neuronal death compared to controls. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels .

Case Studies

One notable case study involved the synthesis of a series of triazolo-pyridine derivatives where researchers identified a lead compound with enhanced anticancer properties. This compound was subjected to further optimization through structure-activity relationship (SAR) studies which highlighted the significance of substituents on the phenyl ring in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound exhibits significant pharmacological properties that make it a candidate for drug development. Its structure allows for interaction with various biological targets, particularly in the central nervous system (CNS). Research indicates that derivatives of this compound can act as potential anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Case Study: Anxiolytic Activity

A study conducted on a series of triazolo[4,5-c]pyridine derivatives demonstrated their efficacy in reducing anxiety-like behaviors in animal models. The compounds were tested for their binding affinity to GABA_A receptors, which are crucial for mediating anxiety responses. The results indicated that certain derivatives exhibited higher binding affinity compared to traditional anxiolytics like diazepam, suggesting a promising avenue for therapeutic development .

Material Science

Polymer Composites

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has been utilized in the synthesis of novel polymer composites. These composites exhibit enhanced mechanical properties and thermal stability when incorporated into polymer matrices. The unique heterocyclic structure contributes to improved interaction between the polymer and the filler material.

Data Table: Mechanical Properties of Composites

Composite TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Polypropylene + 1% Additive35300150
Polycarbonate + 2% Additive50250160

Biological Research

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Several studies have reported its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity at concentrations as low as 10 µg/mL for S. aureus and 20 µg/mL for E. coli .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

a. 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

  • Key Modification : A methyl group at the 6-position replaces the phenyl group.
  • Impact : This derivative, synthesized via the same dipolar cycloaddition method, retains P2X7 antagonism but shows reduced brain penetration compared to the phenyl-substituted analog due to increased hydrophobicity .
  • Pharmacokinetics : Exhibits a low brain:plasma ratio (0.2 in mice), limiting its utility for CNS disorders .

b. 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

  • Key Modification : A bulky tert-butyldimethylsilyl (TBS) group at the 4-position stabilizes the pseudo-equatorial conformation, enhancing rigidity .
  • Application : Used in potassium channel modulators and ionic liquids for metal ion extraction, diverging from the P2X7-targeted phenyl analog .
  • Spectroscopic Data : NMR studies in deuterobenzene reveal distinct coupling constants (e.g., $ J_{H5-H6} $) compared to unsubstituted triazolopyridines, underscoring conformational differences .

c. 1,2,3-Triazolopiperidines

  • Structural Difference : A piperidine ring replaces the pyridine moiety.
  • Pharmacology : Maintains P2X7 antagonism but with altered selectivity due to reduced aromaticity, highlighting the triazolo[4,5-c]pyridine core’s importance for receptor specificity .
Pharmacological Profiles
Compound Target IC₅₀ (P2X7) Brain:Plasma Ratio Key Application
1-Phenyl-triazolo[4,5-c]pyridine P2X7 Receptor 10 nM 0.8 Neuroinflammation, Depression
6-Methyl-triazolo[4,5-c]pyridine P2X7 Receptor 15 nM 0.2 Peripheral inflammation
Triazolo[1,5-a]pyridine (TBS) Potassium Channels N/A N/A Ionic liquids, Solar cells
1,2,3-Triazolopiperidines P2X7 Receptor 25 nM 0.5 Preclinical CNS candidates

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

The most direct and efficient route to 1-Phenyl-4,5,6,7-tetrahydro-1H- triazolo[4,5-c]pyridine involves the hydrogenation of 1-phenyltriazolo[4,5-c]pyridine (CAS 129303-82-8). In this method, 299.0 mg of the precursor is dissolved in methanol (10 mL) and subjected to hydrogenation over 5% palladium/activated carbon (Pd/C) at room temperature under 2.9–3.2 bar hydrogen pressure for 14 hours . The reaction achieves quantitative conversion, yielding 305 mg (100%) of the target compound as a colorless oil. Liquid chromatography–mass spectrometry (LC/MS) confirms the product with a retention time (Rt) of 0.89 minutes and a molecular ion peak at m/z 201.1 ([M+H]⁺) .

Key Advantages :

  • High Yield : Quantitative conversion eliminates byproduct formation.

  • Mild Conditions : Ambient temperature and moderate pressure enhance scalability.

  • Purification Simplicity : Filtration and solvent evaporation suffice, avoiding chromatographic separation .

Cyclization Strategies via Hydrazine Intermediates

Alternative routes leverage hydrazine derivatives to construct the triazole ring. For example, WO2008006540A1 describes the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids under ultrasonic irradiation in phosphorus oxychloride (POCl₃) . Although optimized for trifluoromethyl analogs, this method is adaptable to phenyl-substituted precursors.

Reaction Protocol :

  • Substrates : 2-Hydrazinopyridine derivatives and aryl carboxylic acids.

  • Conditions : POCl₃ solvent, 80–150°C, ultrasonic irradiation (20–40 kHz).

  • Outcome : Cyclization forms the triazolo[4,5-c]pyridine core, with yields up to 35% for methyl-substituted derivatives .

Challenges :

  • Moderate Yields : Competing side reactions limit efficiency.

  • Substituent Sensitivity : Electron-withdrawing groups (e.g., nitro, halogens) enhance reactivity, while alkyl groups require prolonged irradiation .

Palladium-Catalyzed Coupling and Functionalization

Pd-catalyzed cross-coupling reactions enable modular synthesis. A patent by WO2017/20981A1 outlines the use of Suzuki-Miyaura coupling to introduce phenyl groups to preformed triazolopyridine cores . This method is critical for derivatives requiring late-stage diversification.

Typical Procedure :

  • Intermediate Synthesis : Bromo-triazolopyridine is prepared via chlorination of aminopyridines.

  • Coupling : Reaction with phenylboronic acid in tetrahydrofuran (THF), using Pd(PPh₃)₄ and K₂CO₃ at 80°C.

  • Hydrogenation : Subsequent reduction of the pyridine ring as described in Section 1 .

Optimization Insights :

  • Ligand Effects : Bulky phosphine ligands (e.g., P(o-tol)₃) suppress protodehalogenation.

  • Solvent Choice : THF outperforms DMF in minimizing dehalogenation side products .

Ultrasound-Assisted Ring-Closing Reactions

CN103613594A demonstrates ultrasonic acceleration of cyclization reactions. While originally applied to trifluoromethyl analogs, this technique reduces reaction times from hours to minutes for phenyl derivatives .

Mechanistic Considerations :

  • Cavitation Effects : Ultrasonic waves enhance mass transfer and catalyst activation.

  • Temperature Control : Exothermic reactions are stabilized at 105°C, improving selectivity .

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key ReagentsAdvantagesLimitations
Catalytic Hydrogenation10014Pd/C, H₂, MeOHHigh yield, simple workupRequires high-pressure equipment
Hydrazine Cyclization35–803–18POCl₃, RCOOH, ultrasoundAdaptable to diverse substituentsModerate yields, harsh conditions
Pd-Catalyzed Coupling60–8524Pd(PPh₃)₄, PhB(OH)₂Late-stage functionalizationCostly catalysts, multi-step process

Reaction Optimization and Scalability Considerations

Solvent Selection : Methanol and ethanol are preferred for hydrogenation due to their polarity and compatibility with Pd/C . For cyclization, POCl₃ acts as both solvent and dehydrating agent, though it necessitates careful handling .

Catalyst Recycling : Pd/C can be recovered via filtration and reused up to three times with minimal activity loss .

Scale-Up Challenges :

  • Hydrogenation Safety : Large-scale reactions require pressurized reactors with hydrogen monitoring systems.

  • Ultrasonic Uniformity : Industrial-scale ultrasound reactors must ensure consistent energy distribution .

Q & A

Q. What synthetic methodologies are effective for constructing the 1,2,3-triazolo[4,5-c]pyridine core?

The 1,2,3-triazolo[4,5-c]pyridine scaffold is typically synthesized via dipolar cycloaddition reactions . For example, a single-pot dipolar cycloaddition/Cope elimination sequence enables access to chiral 6-methyl-substituted derivatives, critical for P2X7 antagonist development . Key steps include:

  • Reacting pyridine precursors with azides under controlled conditions.
  • Optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., copper(I) iodide) to enhance regioselectivity .
  • Confirming stereochemistry via X-ray crystallography or chiral HPLC .

Q. How is the structural identity of 1,2,3-triazolo[4,5-c]pyridine derivatives validated?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns and purity.
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulae, especially for fluorinated or isotopic analogs .

Q. What are the primary structure-activity relationship (SAR) trends for P2X7 receptor antagonism?

Early SAR studies reveal:

  • Chiral center importance : (S)-enantiomers of triazolopiperidines exhibit superior P2X7 binding (e.g., compound 35: ED50_{50} = 0.07 mg/kg in rats) .
  • Substitution effects : Fluorinated aryl groups (e.g., 3-fluoro-2-(trifluoromethyl)pyridine) enhance potency and solubility .
  • Solubility limitations : Unoptimized derivatives (e.g., compound 4b) show poor aqueous solubility (0.71 μM at pH 6.8), necessitating structural modifications .

Advanced Research Questions

Q. How can aqueous solubility be improved without compromising target affinity?

Strategies include:

  • N-capping group optimization : Introducing polar groups (e.g., pyrimidin-2-yl) increases solubility (e.g., derivative 32o: 15.9 μM at pH 6.8) .
  • Central spacer modification : Replacing hydrophobic linkers with heteroaromatic spacers balances lipophilicity and solubility .
  • Prodrug approaches : Phosphonate or ester prodrugs enhance bioavailability in preclinical models .

Q. What in vivo models are used to evaluate brain penetration and receptor occupancy?

  • Rodent models : Radiolabeled analogs (e.g., 18F^{18}F-PTTP) quantify P2X7 receptor occupancy via PET imaging, showing low brain:plasma ratios (e.g., 0.1–0.3) .
  • Dosing protocols : Subcutaneous administration of compound 35 achieves >80% receptor occupancy at 0.1 mg/kg in rats .

Q. How are pharmacokinetic (PK) challenges addressed in preclinical development?

  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify metabolic soft spots (e.g., N-dealkylation) .
  • CYP inhibition screening : Triazolopyridines with electron-withdrawing groups (e.g., CF3_3) reduce CYP3A4/2D6 inhibition risks .

Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • PK/PD modeling : Correlates plasma exposure (AUC) with target engagement (e.g., IL-1β suppression in rodents) .
  • Species-specific differences : Adjust dosing regimens for interspecies variability in metabolic clearance .

Q. What novel applications exist beyond mood disorders?

  • Neuroinflammation : P2X7 antagonists reduce NLRP3 inflammasome activation in early-stage Alzheimer’s models .
  • Cancer : ATP-gated P2X7 blockade inhibits tumor-associated inflammation and metastasis .

Q. What methodologies assess stereochemical impacts on efficacy?

  • Enantiomer separation : Chiral chromatography isolates (R)- and (S)-isomers for comparative bioassays .
  • Molecular docking : Predicts binding mode differences between enantiomers using P2X7 homology models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.